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An important clarification regarding CAS Number 196604-20-3: Initial searches for the chemical
information associated with CAS number 196604-20-3 identify it as o-Tolyl 3,5-Xylyl Ether, also
known as 2,3',5'-Trimethyldiphenyl Ether. Publicly available data for this compound is limited to
its basic chemical and physical properties, along with safety and handling guidelines. Crucially,
there is a lack of substantive scientific literature detailing its biological activity, mechanism of
action, or any applications in drug discovery and development.

Given the intended audience and the in-depth nature of the requested guide, it is highly
probable that the query intended to investigate a compound with significant biological
relevance. A compound that fits this profile and has been extensively studied is GSK5182, a
potent and selective inverse agonist of the Estrogen-Related Receptor Gamma (ERRY). The
correct CAS number for GSK5182 is 877387-37-6.

This guide will proceed to provide a comprehensive technical overview of GSK5182, a
molecule of significant interest to researchers in metabolic diseases, oncology, and other
therapeutic areas.
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Introduction to GSK5182: A Selective Modulator of
Estrogen-Related Receptor Gamma

GSK5182 is a synthetic small molecule, analogous to 4-hydroxytamoxifen, that has emerged
as a critical tool for elucidating the physiological and pathophysiological roles of the orphan
nuclear receptor, Estrogen-Related Receptor Gamma (ERRY).[1][2][3] As a highly selective and
potent inverse agonist, GSK5182 suppresses the constitutive transcriptional activity of ERRYy,
making it an invaluable probe for studying processes regulated by this receptor, which include
cellular metabolism, energy homeostasis, and cell proliferation.[1][4] Its utility spans a range of
therapeutic areas, most notably in the investigation of metabolic disorders and various cancers.

[1]141[5]

Physicochemical Properties of GSK5182

A foundational understanding of a compound's physical and chemical characteristics is

paramount for its application in experimental settings.
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Mechanism of Action: Inverse Agonism of ERRYy

GSK5182 exerts its biological effects by directly binding to the ligand-binding domain of ERRy
and functioning as an inverse agonist. This mode of action is distinct from a neutral antagonist,
as it reduces the basal, ligand-independent activity of the receptor.

The binding of GSK5182 to ERRYy induces a conformational change in the receptor, which in
turn leads to the dissociation of coactivators, such as PGC-1a, and the recruitment of
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corepressors like SMILE (Small Heterodimer Partner-Interacting Leucine Zipper Protein).[2][6]
[7] This switch from coactivator to corepressor engagement effectively silences the
transcriptional output of ERRY target genes.[6][7]

Interestingly, while inhibiting the transcriptional activity of ERRy, GSK5182 has been shown to
increase the stability of the ERRY protein by inhibiting its ubiquitination and subsequent
proteasomal degradation, a process mediated by the E3 ligase Parkin.[7][8] This dual action—
silencing transcriptional output while stabilizing the receptor protein—highlights a complex
regulatory mechanism that warrants further investigation.
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Caption: Mechanism of GSK5182 action on ERRYy.

Biological Activities and Therapeutic Potential

The modulation of ERRy by GSK5182 has been explored in several key areas of biomedical
research, revealing its potential as a therapeutic agent.

Metabolic Diseases

ERRYy is a significant regulator of hepatic gluconeogenesis.[4] By inhibiting ERRy, GSK5182
has been demonstrated to suppress the expression of key gluconeogenic enzymes, leading to
a reduction in hepatic glucose production.[4][6] In animal models of diet-induced obesity and
type 2 diabetes, administration of GSK5182 resulted in normalized hyperglycemia.[4] These
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findings position GSK5182 as a promising candidate for the treatment of metabolic disorders
characterized by excessive hepatic glucose output.

Oncology

The role of ERRYy in cancer is multifaceted and context-dependent. In hepatocellular carcinoma
(HCC), GSK5182 has been shown to induce the generation of reactive oxygen species (ROS),
leading to a dose-dependent reduction in cancer cell proliferation and cell cycle arrest at the
G1 phase.[4] Furthermore, in radioiodine-refractory papillary thyroid cancer, GSK5182
enhances the function of the sodium/iodide symporter (NIS), potentially restoring
responsiveness to radioiodine therapy.[9] This is achieved through the downregulation of ERRy
and subsequent activation of the MAP kinase signaling pathway.[9]

Bone Metabolism

GSK5182 has also been investigated for its role in bone homeostasis. It has been shown to
inhibit osteoclast differentiation and accelerate osteoclast apoptosis.[1][3] This suggests a
potential therapeutic application for GSK5182 in the treatment of bone resorption disorders
such as osteoporosis.[1]

Experimental Protocols
In Vitro Cell Proliferation Assay

This protocol outlines a general method for assessing the anti-proliferative effects of GSK5182
on a cancer cell line, such as hepatocellular carcinoma cells (e.g., PLC/PRF/5).[4]

o Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and
allow them to adhere overnight.

o Compound Treatment: Prepare serial dilutions of GSK5182 in complete culture medium. A
typical concentration range would be from 0 to 20 pM.[4]

e Incubation: Remove the old medium from the wells and add the medium containing the
different concentrations of GSK5182. Incubate the plate for a specified period (e.g., 24, 48,
or 72 hours).
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 Viability Assessment: Assess cell viability using a standard method such as the MTT or WST-
1 assay.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
and plot the results to determine the 1Cso value.
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Caption: Workflow for in vitro cell proliferation assay.

In Vivo Murine Model of Type 2 Diabetes

This protocol provides a general framework for evaluating the anti-diabetic effects of GSK5182
in a diet-induced obesity mouse model.[4]

Model Induction: Induce obesity and insulin resistance in mice by feeding them a high-fat
diet for a specified period (e.g., 8-12 weeks).

o Compound Administration: Administer GSK5182 or a vehicle control to the mice via an
appropriate route, such as intraperitoneal injection. A typical dose might be 40 mg/kg daily.[4]

» Monitoring: Monitor key metabolic parameters throughout the study, including body weight,
food intake, and blood glucose levels.

e Glucose and Pyruvate Tolerance Tests: Perform glucose tolerance tests (GTT) and pyruvate
tolerance tests (PTT) to assess glucose disposal and hepatic glucose production,

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1590931?utm_src=pdf-body-href
https://www.benchchem.com/product/b1590931?utm_src=pdf-body-img
https://www.medchemexpress.com/gsk5182.html
https://www.medchemexpress.com/gsk5182.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

respectively.

Tissue Analysis: At the end of the study, collect tissues such as the liver for gene expression
analysis of gluconeogenic enzymes.

Conclusion

GSK5182 is a powerful and selective chemical probe that has been instrumental in advancing

our understanding of the diverse biological roles of ERRYy. Its ability to modulate key metabolic

and signaling pathways underscores its potential as a lead compound for the development of

novel therapeutics for a range of diseases, including type 2 diabetes, cancer, and bone

disorders. Further research into its complex mechanism of action and in vivo efficacy and

safety will be crucial in translating its promise into clinical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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